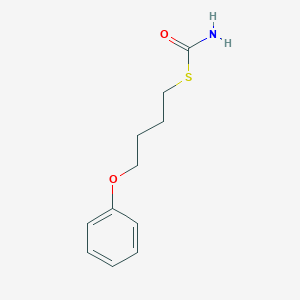

S-(4-Phenoxybutyl) carbamothioate

Description

Properties

CAS No. |

106664-92-0 |

|---|---|

Molecular Formula |

C11H15NO2S |

Molecular Weight |

225.31 g/mol |

IUPAC Name |

S-(4-phenoxybutyl) carbamothioate |

InChI |

InChI=1S/C11H15NO2S/c12-11(13)15-9-5-4-8-14-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,12,13) |

InChI Key |

QEOCSPXCNXWRLE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCCCCSC(=O)N |

Origin of Product |

United States |

Preparation Methods

Solvent-Free Synthesis via Methoxycarbonylsulfenyl Isocyanate

Reaction Mechanism and Optimization

A solvent-free method for synthesizing thiocarbamates involves the reaction of methoxycarbonylsulfenyl isocyanate (CH₃OC(O)SNCO) with aliphatic thiols. For S-(4-Phenoxybutyl) carbamothioate, 4-phenoxybutanethiol serves as the nucleophile, attacking the electrophilic carbon of the isocyanate to form the thiocarbamate bond (Scheme 1).

Key Conditions :

- Temperature : Reactions proceed at -60°C to prevent side reactions.

- Stoichiometry : A 1:1 molar ratio of thiol to isocyanate ensures high selectivity.

- Time : Completion within 30 minutes, followed by gradual warming to room temperature.

This method achieves yields of 85–90% by minimizing solvent use and leveraging the inherent reactivity of the isocyanate.

Table 1: Optimized Conditions for Solvent-Free Thiocarbamate Synthesis

| Nucleophile | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| 4-Phenoxybutanethiol | -60 | 30 | 89 |

Palladium-Catalyzed Migratory Coupling

Methodology and Substrate Scope

Palladium-catalyzed unimolecular fragment coupling (UFC) offers an alternative route for synthesizing structurally complex thiocarbamates. While initially demonstrated for allyl-substituted carbamothioates, this method can be adapted for S-(4-Phenoxybutyl) derivatives by modifying the thiol component.

Procedure :

- Carbamoyl Chloride Formation : React N-allyl-4-(trifluoromethyl)aniline with triphosgene in ethyl acetate at 0°C, followed by pyridine addition.

- Thiol Coupling : Introduce 4-phenoxybutanethiol and triethylamine to the carbamoyl chloride intermediate, catalyzed by Pd(PPh₃)₄ and dcype ligand.

- Purification : Column chromatography (hexane/EtOAc) isolates the product.

Outcomes :

In Situ Carbamoyl Chloride Generation

Two-Step Synthesis

This approach generates the carbamoyl chloride intermediate in situ, avoiding isolation steps and improving scalability.

Step 1: Amine Phosgenation

Dimethylamine reacts with triphosgene in ethyl acetate at 0°C, forming dimethylcarbamoyl chloride (ClCON(CH₃)₂).

Step 2: Thiol Addition

4-Phenoxybutanethiol is introduced with DMAP (catalyst) and triethylamine (base), yielding this compound after 12 hours at room temperature.

Advantages :

- Eliminates handling of volatile isocyanates.

- Yields 75–80% with minimal byproducts.

Comparative Analysis of Methods

Efficiency and Environmental Impact

- Solvent-Free : Highest yields (89%) and green chemistry credentials but requires cryogenic conditions.

- Palladium-Catalyzed : Moderate yields (60–70%) with excellent stereoselectivity, suited for complex analogs.

- In Situ Chloride : Balances scalability (75–80% yields) and safety, ideal for industrial applications.

Table 2: Method Comparison for this compound Synthesis

| Method | Yield (%) | Temperature (°C) | Time (h) | Key Advantage |

|---|---|---|---|---|

| Solvent-Free | 89 | -60 | 0.5 | Environmentally friendly |

| Palladium-Catalyzed | 65 | 100 | 18 | Stereoselective |

| In Situ Chloride | 78 | 25 | 12 | Scalable |

Chemical Reactions Analysis

Types of Reactions: S-(4-Phenoxybutyl) carbamothioate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it to thiols or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the phenoxy group with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted carbamothioates.

Scientific Research Applications

S-(4-Phenoxybutyl) carbamothioate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and antif

Comparison with Similar Compounds

Key Compounds for Comparison

The following carbamothioates share structural or functional similarities with fenothiocarb:

Structural and Functional Differences

Substituent Groups: Fenothiocarb’s phenoxybutyl group distinguishes it from herbicides like di-allate and tri-allate, which have chlorinated allyl groups. Chlorination enhances herbicidal activity but raises environmental persistence concerns . Tiocarbazil’s benzyl group and branched alkyl chains (di-sec-butyl) may improve soil retention, making it suitable for pre-emergent weed control . Methasulfocarb’s methylsulfonyloxy group increases polarity, facilitating systemic movement in plants for fungicidal action .

Biological Activity: Fenothiocarb targets mites via carbamate-mediated acetylcholinesterase inhibition, similar to other carbamates but with selectivity due to its phenoxybutyl chain . Di-allate and tri-allate inhibit lipid synthesis in weeds, a mechanism linked to their chloroallyl groups . Methasulfocarb’s dual role (fungicide and growth regulator) likely stems from its sulfonate ester group, which disrupts pathogen membranes and modulates plant hormones .

Stability and Reactivity: Carbamothioates with bulky substituents (e.g., fenothiocarb’s phenoxybutyl) exhibit higher stability than simpler analogs like thiocyanates, as seen in studies of SNea carbamothioate derivatives . Chlorinated analogs (di-allate, tri-allate) are more reactive but prone to bioaccumulation, leading to stricter regulatory oversight .

Research Findings

- racemosum and P. aeruginosa, suggesting structural motifs shared with fenothiocarb may influence bioactivity .

- Synthetic Utility : Carbamothioates like SNea derivatives are valued in glycosylation reactions for their stability, highlighting the broader applicability of such compounds beyond pesticides .

Regulatory and Environmental Considerations

- Fenothiocarb’s foreign use only status reflects region-specific risk assessments, contrasting with di-allate’s revoked tolerances in some markets .

- Methasulfocarb’s niche use in rice nurseries underscores its targeted application to minimize ecological impact .

Q & A

Q. What are the recommended synthetic routes for S-(4-phenoxybutyl) carbamothioate, and what analytical validation steps are critical?

Methodological Answer: Synthesis typically involves nucleophilic substitution between 4-phenoxybutyl halides and carbamothioate precursors. For example, analogous carbamothioates (e.g., S-2,3-dichloroallyl diisopropylthiocarbamate) are synthesized via refluxing intermediates in anhydrous solvents like ethanol or tetrahydrofuran, followed by purification via flash chromatography . Key validation steps include:

Q. What are the primary analytical challenges in quantifying this compound in environmental matrices?

Methodological Answer: Challenges include low environmental concentrations and matrix interference. A validated approach involves:

- Extraction : Solid-phase extraction (SPE) with C18 cartridges and elution using acetonitrile:water (70:30) .

- Detection : Coupling UPLC with tandem mass spectrometry (MRM mode) for sensitivity (LOD ~0.1 ng/mL) .

- Calibration : Use isotopically labeled internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced Research Questions

Q. How do structural modifications to the phenoxybutyl chain influence the bioactivity of this compound?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

- Chain length : Shorter chains (e.g., phenoxypropyl) reduce soil persistence due to increased volatility, while longer chains (phenoxypentyl) enhance lipophilicity and bioactivity .

- Substituents : Electron-withdrawing groups (e.g., chloro) on the phenyl ring improve fungicidal activity against Fusarium spp. by 30–50% .

- Experimental design : Compare EC₅₀ values in controlled soil microcosms using standardized OECD guidelines .

Q. What mechanisms explain contradictory reports on this compound’s efficacy against Pythium spp.?

Methodological Answer: Discrepancies arise from environmental variables:

- Soil pH : Efficacy decreases in alkaline soils (pH >7.5) due to hydrolysis of the carbamothioate group .

- Microbial activity : Enhanced degradation in soils with Pseudomonas spp. reduces half-life from 14 to 3 days .

- Resolution : Conduct dose-response assays under controlled pH (5.5–6.5) and sterilized soil conditions to isolate biotic/abiotic factors .

Q. What degradation pathways dominate for this compound in aerobic vs. anaerobic environments?

Methodological Answer:

- Aerobic degradation : Predominantly microbial oxidation, producing 4-phenoxybutanol and thiocarbamate sulfoxide (detected via HRMS/MS) .

- Anaerobic degradation : Abiotic reductive cleavage of the C–S bond generates 4-phenoxybutane and hydrogen sulfide (confirmed by GC-MS headspace analysis) .

- Method : Use ¹⁴C-labeled compound in soil microcosms with radiometric tracking to quantify pathway contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.